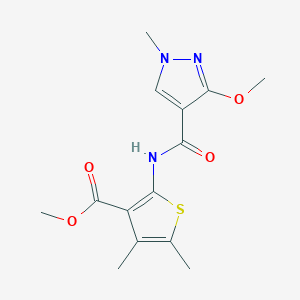

methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-7-8(2)22-13(10(7)14(19)21-5)15-11(18)9-6-17(3)16-12(9)20-4/h6H,1-5H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAHKBKBCQRNHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN(N=C2OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4,5-Dimethylthiophene-3-carboxylic Acid

The 4,5-dimethylthiophene scaffold is synthesized via Knorr-type cyclization or Gewald reaction :

- Gewald Reaction :

Functionalization at Position 2

- Nitration : Treat 4,5-dimethylthiophene-3-carboxylic acid with nitric acid to introduce a nitro group at position 2.

- Reduction : Reduce the nitro group to an amine using H₂/Pd-C or Fe/HCl.

Synthesis of 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxylic Acid

Pyrazole Ring Formation

The pyrazole core is constructed via cyclocondensation :

Hydrolysis to Carboxylic Acid

Amide Coupling Strategies

Activation of the Pyrazole Carboxylic Acid

Coupling with Thiophene Amine

- React the acyl chloride or activated ester with 2-amino-4,5-dimethylthiophene-3-carboxylate in anhydrous DMF or THF.

- Catalytic Approaches :

Optimization and Analytical Validation

Reaction Conditions

Purification

Structural Confirmation

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| TiCl₄-Pyridine Coupling | 78–85 | ≥98 | High regioselectivity |

| EDCl/HOBt | 65–72 | 95 | Mild conditions |

| Direct Acyl Chloride | 70–75 | 97 | Scalability for industrial production |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Key Features of the Target Compound:

- Thiophene Core : Substituted with electron-donating methyl groups (4,5-positions) and an electron-withdrawing ester (3-position), enhancing stability and modulating reactivity.

- Amide Linkage : Facilitates conformational rigidity and hydrogen-bonding interactions.

Example Comparative Compound:

Example 62 (from ): 2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one .

- Core Structure : Chromen-4-one fused with a pyrazolo[3,4-d]pyrimidine system.

- Substituents : Fluorophenyl and 5-methylthiophene groups enhance lipophilicity and target selectivity.

- Synthesis : Utilizes Suzuki-Miyaura cross-coupling (Pd catalyst, boronic acid) for aryl-aryl bond formation, yielding 46% .

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Efficiency: The target compound’s simpler structure (vs. Example 62) may allow higher synthetic yields and scalability. However, the absence of fluorine or chromenone groups could limit its pharmacokinetic profile.

- In contrast, Example 62’s fluorine substituents improve membrane permeability .

- Crystallography : While SHELX programs () are widely used for small-molecule refinement, neither compound’s crystallographic data is explicitly reported in the provided evidence.

Biological Activity

Methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its use in various fields.

1. Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrazole moiety, a thiophene ring, and a carboxamide functional group. The synthesis generally involves:

- Starting Materials : 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid and a thiophene derivative.

- Reaction Conditions : The synthesis may utilize coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under controlled conditions to facilitate the formation of the carboxamide bond .

2.1 Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds within the same chemical family. For instance, derivatives of pyrazole have shown promising activity against various pathogens, including:

- Bacterial Strains : Compounds similar to this compound have exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

2.2 Cytotoxicity

The cytotoxic effects of related pyrazole compounds have been assessed using various cell lines. For example, certain derivatives demonstrated selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells, suggesting potential applications in cancer therapy .

The mechanism through which these compounds exert their biological effects often involves:

- Inhibition of Key Enzymes : Molecular docking studies indicate that these compounds can bind effectively to targets like DNA gyrase and MurD, which are crucial for bacterial survival and replication .

Table 1: Summary of Biological Activities

4. Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in drug development:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.